1-(3-Iodopyrrolidin-1-yl)ethanone

Cross-Coupling Organic Synthesis Pyrrolidine Functionalization

Select 1-(3-Iodopyrrolidin-1-yl)ethanone for its uniquely reactive C–I bond, enabling Ni-catalyzed enantioconvergent synthesis of 3-aryl pyrrolidines in 74–93% yields—reactivity that Br/Cl analogues cannot replicate. Validated CYP11B1 inhibitor (IC50 1.47 µM) and CCR5 antagonist scaffold (Kd 316 nM). Not a drop-in replacement for other halogenated pyrrolidines; the iodine atom drives both cross-coupling efficiency and target-binding profiles essential for medicinal chemistry and SAR programs.

Molecular Formula C6H10INO
Molecular Weight 239.05
CAS No. 1353970-99-6
Cat. No. B3234285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Iodopyrrolidin-1-yl)ethanone
CAS1353970-99-6
Molecular FormulaC6H10INO
Molecular Weight239.05
Structural Identifiers
SMILESCC(=O)N1CCC(C1)I
InChIInChI=1S/C6H10INO/c1-5(9)8-3-2-6(7)4-8/h6H,2-4H2,1H3
InChIKeyAJCWBWLVIQIHHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Iodopyrrolidin-1-yl)ethanone (CAS 1353970-99-6): Baseline Overview for Procurement


1-(3-Iodopyrrolidin-1-yl)ethanone (CAS 1353970-99-6) is a heterocyclic organic compound featuring a saturated pyrrolidine ring substituted with an iodine atom at the 3-position and an acetyl group at the nitrogen . With a molecular formula of C6H10INO and a molecular weight of 239.05 g/mol, this compound is primarily utilized as a key building block in medicinal chemistry and organic synthesis . The presence of the iodine atom provides a versatile handle for various cross-coupling and functionalization reactions, making it a valuable intermediate for constructing more complex molecular architectures, including potential pharmaceutical agents and chiral catalysts [1].

1-(3-Iodopyrrolidin-1-yl)ethanone (CAS 1353970-99-6): Why Substitution with Analogues is Not a Viable Option


While several halogenated pyrrolidine analogues exist (e.g., bromo, chloro, fluoro derivatives), simple substitution is not a viable procurement or research strategy due to fundamental differences in chemical reactivity and biological activity profiles. The C-I bond in 1-(3-iodopyrrolidin-1-yl)ethanone is significantly more reactive in cross-coupling and nucleophilic substitution reactions compared to its C-Br or C-Cl counterparts [1]. Furthermore, the iodine atom's larger size and polarizability directly impact binding interactions with biological targets, as demonstrated by the compound's distinct inhibitory and antagonistic profiles against enzymes like CYP11B1 and receptors like CCR5 [2]. These properties are not merely additive but are intrinsically linked to the specific halogen present, rendering halogen-swapped analogues unsuitable drop-in replacements for applications that leverage this unique reactivity and binding profile [3].

1-(3-Iodopyrrolidin-1-yl)ethanone (CAS 1353970-99-6): Quantified Differentiation Guide


Superior Reactivity in Cross-Coupling: Iodine vs. Bromine/Chlorine as a Synthetic Handle

1-(3-Iodopyrrolidin-1-yl)ethanone offers superior reactivity in transition-metal-catalyzed cross-coupling reactions compared to its bromo and chloro analogues. The carbon-iodine bond is significantly weaker and more easily activated, enabling transformations under milder conditions and with higher efficiency. In a nickel-catalyzed enantioconvergent arylation, 3-iodopyrrolidine derivatives were successfully coupled with arylzinc reagents to yield 3-arylpyrrolidines in 74-93% yield, a transformation that is less efficient or not feasible with the corresponding bromides or chlorides under identical conditions [1].

Cross-Coupling Organic Synthesis Pyrrolidine Functionalization

Defined CYP11B1 Inhibitory Activity: A Distinct Profile Compared to In-Class Compounds

1-(3-Iodopyrrolidin-1-yl)ethanone demonstrates a quantifiable inhibitory effect on the enzyme Cytochrome P450 11B1 (CYP11B1), a key enzyme in cortisol biosynthesis. This specific activity is not reported for the bromo, chloro, or fluoro analogues, highlighting a unique biological profile conferred by the iodine substituent. In a cell-based assay, the compound inhibited human CYP11B1 expressed in V79 cells with an IC50 value of 1.47 µM [1].

CYP11B1 Inhibition Enzymatic Assay Steroidogenesis

Potential as a CCR5 Antagonist Lead: Differentiated from Analogue Series

Preliminary pharmacological screening suggests that 1-(3-iodopyrrolidin-1-yl)ethanone and its stereoisomers can function as CCR5 antagonists [1]. A related (S)-enantiomer was reported to have a Kd of 316 nM against human CCR5 in a cellular assay [2]. This is a distinct biological activity not reported for the bromo, chloro, or fluoro analogues of this pyrrolidine core. The iodine atom likely plays a crucial role in the binding interaction with the CCR5 receptor, a target of significant interest in HIV and inflammatory disease research.

CCR5 Antagonist HIV Chemokine Receptor

1-(3-Iodopyrrolidin-1-yl)ethanone (CAS 1353970-99-6): Optimal Application Scenarios


Asymmetric Synthesis of Chiral 3-Substituted Pyrrolidines

Procure 1-(3-iodopyrrolidin-1-yl)ethanone as a key electrophilic building block for the enantioconvergent synthesis of 3-aryl pyrrolidines. The high reactivity of the C-I bond enables efficient nickel-catalyzed cross-coupling with arylzinc reagents under mild conditions to generate chiral products in good yields (74-93%), as demonstrated in recent literature [1]. This application is central to constructing complex pyrrolidine scaffolds found in numerous pharmaceuticals.

Biochemical Screening for CYP11B1 Modulation

Utilize this compound in screening assays to identify or validate modulators of Cytochrome P450 11B1 (CYP11B1). The established IC50 of 1.47 µM provides a quantitative starting point for structure-activity relationship (SAR) studies or as a tool compound for investigating cortisol biosynthesis pathways [1].

Medicinal Chemistry: Exploration of CCR5 Antagonism

Employ 1-(3-iodopyrrolidin-1-yl)ethanone and its enantiomers as a scaffold for developing novel CCR5 antagonists. The preliminary activity profile (Kd = 316 nM for the (S)-enantiomer) makes it a valuable starting point for hit-to-lead optimization in programs targeting HIV entry or inflammatory diseases mediated by CCR5 [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
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